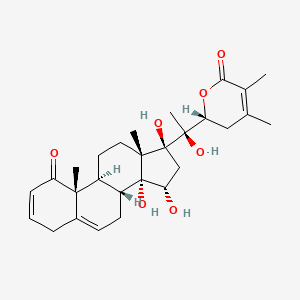

Coagulanolide

Description

Structure

3D Structure

Properties

CAS No. |

929622-96-8 |

|---|---|

Molecular Formula |

C28H38O7 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

(2R)-2-[(1S)-1-hydroxy-1-[(8R,9S,10R,13S,14R,15S,17S)-14,15,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H38O7/c1-15-13-22(35-23(31)16(15)2)26(5,32)27(33)14-21(30)28(34)19-10-9-17-7-6-8-20(29)25(17,4)18(19)11-12-24(27,28)3/h6,8-9,18-19,21-22,30,32-34H,7,10-14H2,1-5H3/t18-,19+,21-,22+,24+,25-,26-,27-,28-/m0/s1 |

InChI Key |

XAEUKOBJPRGERY-VLXOZLMASA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)O)O)O)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Coagulanolide from Withania coagulans

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, isolation, and characterization of coagulanolide, a significant withanolide derived from the medicinal plant Withania coagulans. It includes detailed experimental protocols, quantitative data, and visual diagrams of workflows and biological pathways to serve as a practical resource for scientific and drug development applications.

Introduction: Withania coagulans and its Bioactive Withanolides

Withania coagulans (Dunal), a member of the Solanaceae family, is a small shrub with a rich history in traditional Ayurvedic medicine, where it is known as "Paneer Doda" or "Indian Rennet".[1] It is widely distributed in drier regions of India, Pakistan, Afghanistan, and Iran.[1][2][3] Traditionally, various parts of the plant, especially the fruits, have been used to treat a multitude of ailments including diabetes, liver disorders, inflammation, and nervous exhaustion.[2][4][5][6] The therapeutic properties of W. coagulans are largely attributed to a class of C-28 steroidal lactones known as withanolides.[2][7][8][9] These compounds are the plant's major bioactive constituents and have demonstrated a wide range of pharmacological activities, including antihyperglycemic, anti-inflammatory, immunomodulatory, hepatoprotective, and antitumor effects.[4][10][11]

Among the numerous withanolides isolated from this plant, this compound represents a key discovery, contributing to the understanding of the plant's potent bioactivity. This guide focuses specifically on the scientific journey of its discovery and the technical methodologies required for its isolation.

Discovery of this compound

This compound was identified as a new withanolide isolated from the fruits of Withania coagulans.[12][13] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry.[12][14] The chemical structure of this compound was determined to be (17S,20S,22R)-14α,15α,17β,20β-tetrahydroxy-1-oxowitha-2,5,24-trienolide.[12][13] This discovery was significant as it expanded the known chemical diversity of withanolides and provided a novel molecular entity for further pharmacological investigation. Initial studies revealed that this compound, along with other co-isolated withanolides, exhibited significant antihyperglycemic activity, providing scientific validation for the traditional use of W. coagulans in managing diabetes.[12][13]

Experimental Protocols: Isolation and Purification

The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for isolating withanolides from W. coagulans fruits.[6][11][12][15]

3.1 Plant Material and Extraction

-

Collection and Preparation : Gather fresh fruits of Withania coagulans. Air-dry the fruits in the shade to preserve the chemical integrity of the constituents. Once completely dried, pulverize the fruits into a coarse powder.

-

Solvent Extraction :

-

Macerate the powdered fruit material (e.g., 1 kg) in a suitable solvent, such as methanol or a methanol/chloroform mixture, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

-

Filter the extract to separate the solvent from the plant residue.

-

Repeat the extraction process with fresh solvent (typically 2-3 times) to ensure exhaustive extraction of the bioactive compounds.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

-

3.2 Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning : The crude extract can be subjected to solvent partitioning to separate compounds based on polarity. For instance, the extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

Initial Chromatographic Separation : The biologically active fraction (often the chloroform or n-butanol fraction) is then subjected to column chromatography.

-

Stationary Phase : Silica gel (60-120 mesh) is commonly used.

-

Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions of a specific volume (e.g., 100 mL each) and monitor them using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.

-

3.3 Purification of this compound

-

Repeated Column Chromatography : The pooled fractions containing the target compound are further purified using repeated column chromatography. This may involve using different stationary phases like Sephadex LH-20 (for size exclusion) or polyamide.[15]

-

High-Performance Liquid Chromatography (HPLC) : Final purification is typically achieved using preparative or semi-preparative Reversed-Phase HPLC (RP-HPLC).[11][15]

-

Column : A C18 column is commonly used.

-

Mobile Phase : An isocratic or gradient system of methanol and water is often employed.

-

Detection : UV detection (e.g., at 223 nm) is used to monitor the elution of compounds.[11]

-

Collect the peak corresponding to this compound and concentrate the solvent to obtain the pure compound.

-

3.4 Structural Elucidation The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) : 1H, 13C, DEPT, COSY, HMQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.[12][14]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy : To identify functional groups.[11]

Quantitative Data

The characterization of this compound and related compounds involves precise quantitative measurements.

Table 1: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

This table summarizes the carbon-13 NMR chemical shifts that are crucial for the structural identification of this compound.[12]

| Carbon No. | Chemical Shift (δ) | Carbon Type (DEPT) |

| 1 | 204.5 | C=O |

| 2 | 128.3 | CH |

| 3 | 145.4 | CH |

| 4 | 33.7 | CH₂ |

| 5 | 121.2 | C |

| 6 | 151.5 | C |

| 7 | 33.4 | CH₂ |

| 8 | 34.4 | CH |

| 9 | 35.9 | CH |

| 10 | 53.7 | C |

| 11 | 23.2 | CH₂ |

| 12 | 24.9 | CH₂ |

| 13 | 53.7 | C |

| 14 | 82.6 | C-O |

| 15 | 74.3 | CH-O |

| 16 | 32.3 | CH₂ |

| 17 | 88.5 | C-O |

| 18 | 18.9 | CH₃ |

| 19 | 20.0 | CH₃ |

| 20 | 78.9 | C-O |

| 21 | 12.5 | CH₃ |

| 22 | 80.9 | CH-O |

| 23 | 47.6 | CH₂ |

| 24 | 125.2 | CH |

| 25 | 135.3 | C |

| 26 | 167.3 | C=O |

| 27 | 20.8 | CH₃ |

| 28 | 20.9 | CH₃ |

Table 2: Bioactivity of Withanolides from Withania coagulans

This table presents key bioactivity data for this compound and other withanolides isolated from the plant, highlighting their therapeutic potential.

| Compound Name/Fraction | Bioactivity Assay | Result (IC₅₀ / Effect) | Reference |

| This compound (and co-isolates 1-3, 5) | Antihyperglycemic (post-sucrose load in diabetic rats) | Significant inhibition | [12][13] |

| Withacoagulin G | Nitric Oxide (NO) Production Inhibition (LPS-activated RAW 264.7 cells) | IC₅₀ = 3.1 µM | [10][14] |

| Withacoagulin H | Nitric Oxide (NO) Production Inhibition (LPS-activated RAW 264.7 cells) | IC₅₀ = 1.9 µM | [10][14] |

| Withanolides (1-9) | TNF-α-induced NF-κB Activation Inhibition | IC₅₀ range = 1.60 - 12.4 µM | [10] |

| 27-hydroxywithanolide I | α-Glucosidase Inhibition | IC₅₀ = 66.7 ± 3.6 µM | [6][11] |

Visualizations: Workflows and Pathways

Visual diagrams are essential for comprehending complex scientific processes. The following have been generated using Graphviz (DOT language) to illustrate the isolation workflow and a key biological pathway.

Caption: Experimental workflow for the isolation of this compound.

Caption: Inhibition of TNF-α induced NF-κB pathway by withanolides.

References

- 1. phcogrev.com [phcogrev.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemistry and pharmacology of Withania coagulans: an Ayurvedic remedy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. wjbphs.com [wjbphs.com]

- 10. Biologically active withanolides from Withania coagulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a withanolide from Withania coagulans fruits and antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

A New Era in Antihyperglycemic Research: Unveiling a Novel Withanolide from Withania coagulans Fruits

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The global prevalence of type 2 diabetes mellitus necessitates a continuous search for novel and effective therapeutic agents. Withania coagulans, a plant with a long history in traditional medicine for treating diabetes, is re-emerging as a promising source of potent antihyperglycemic compounds.[1][2][3] Recent phytochemical investigations into the fruits of this plant have led to the isolation and characterization of a new withanolide, named Coagulanolide, alongside several known compounds.[4][5][6] This technical guide provides a comprehensive overview of the isolation, structural elucidation, and antihyperglycemic activity of this novel withanolide, presenting key data, detailed experimental protocols, and workflow visualizations to support ongoing research and development in this field.

Isolation and Structural Elucidation of this compound

A new withanolide, named this compound, was successfully isolated from the fruits of Withania coagulans.[4][5][6] The structure of this compound was determined to be (17S,20S,22R)-14α,15α,17β,20β-tetrahydroxy-1-oxowitha-2,5,24-trienolide through extensive spectroscopic analysis.[4][5][6]

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data |

| UV (MeOH) λmax | 218 nm (characteristic of α,β-unsaturated carbonyl and α,β-unsaturated lactone chromophores) |

| IR (KBr) νmax | 3426 cm⁻¹ (hydroxyl), 1712 cm⁻¹ (α,β-unsaturated lactone), 1684 cm⁻¹ (six-membered cyclic ketone) |

| High-Resolution ESIMS | m/z 486.2611 [M]⁺ (corresponding to the molecular formula C₂₈H₃₈O₇) |

| ¹H NMR (CDCl₃) | Signals for five methyl groups, six methylenes, seven methines (including two oxygenated and three olefinic), and ten quaternary carbons (including three olefinic, three oxygenated, and two carbonyls). |

| ¹³C NMR (CDCl₃) | Revealed 28 carbon signals, confirming the molecular formula. Key signals include those for five methyls (δ 12.5, 18.9, 20.0, 20.8, 20.9), two carbonyls (δ 167.3, 204.5), and oxygenated carbons. |

Data compiled from Maurya et al., 2008.[7]

Antihyperglycemic Activity

The newly isolated this compound, along with other known withanolides from Withania coagulans, has demonstrated significant potential in managing hyperglycemia. The primary mechanism identified is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Additionally, in vivo studies have confirmed the blood glucose-lowering effects of withanolide-containing extracts and isolated compounds.[4][6]

In Vitro α-Glucosidase Inhibition

Several withanolides isolated from Withania coagulans have been shown to be potent inhibitors of α-glucosidase. This inhibition delays the breakdown of carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1]

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Withanolides from Withania coagulans

| Compound | IC₅₀ (µM) |

| Withanolide J | 683 ± 0.94 |

| Coagulin E | >1000 |

| Withaperuvin C | 407 ± 4.5 |

| 27-hydroxywithanolide I | 66.7 ± 3.6 |

| Acarbose (Standard) | 92.3 ± 2.7 |

Data from Jabeen et al., 2020.[1]

In Vivo Antihyperglycemic Effects

In vivo studies using a streptozotocin (STZ)-induced diabetic rat model have demonstrated the significant antihyperglycemic activity of withanolides from Withania coagulans. One of the known withanolides showed a median effective dose comparable to the standard antidiabetic drug, metformin.[4][5][6]

Table 3: In Vivo Antihyperglycemic Activity in STZ-Induced Diabetic Rats

| Compound | Dose | Effect |

| Known Withanolide (Compound 5) | 25 mg/kg | Significant reduction in fasting blood glucose and improved glucose tolerance. Comparable to metformin. |

Data from Maurya et al., 2008.[4][5][6]

Experimental Protocols

Isolation and Purification of Withanolides

The following protocol provides a general framework for the isolation of withanolides from Withania coagulans fruits.

-

Extraction:

-

Air-dried and powdered fruits of Withania coagulans are extracted with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol to separate compounds based on polarity.

-

The chloroform and n-butanol fractions, which are rich in withanolides, are taken for further purification.

-

-

Chromatographic Purification:

-

The active fractions are subjected to multiple chromatographic techniques, including column chromatography over silica gel and Sephadex LH-20.

-

Gradient elution is performed using solvent systems such as hexane-chloroform and chloroform-methanol.

-

Fractions are monitored by Thin Layer Chromatography (TLC).

-

Final purification of isolated compounds is achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of the isolated compounds on α-glucosidase activity.

-

Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compounds (dissolved in DMSO)

-

Acarbose (as a positive control)

-

Sodium carbonate (Na₂CO₃) to stop the reaction

-

96-well microplate reader

-

-

Procedure:

-

A mixture of the test compound at various concentrations and α-glucosidase solution is pre-incubated in a 96-well plate.

-

The reaction is initiated by adding the pNPG substrate.

-

The reaction mixture is incubated at 37°C.

-

The reaction is terminated by the addition of sodium carbonate.

-

The absorbance of the released p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

-

In Vivo Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is used to evaluate the antihyperglycemic activity of the compounds in a living system.

-

Animals:

-

Male Sprague-Dawley or Wistar rats are used.

-

-

Induction of Diabetes:

-

Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 45-60 mg/kg body weight, dissolved in citrate buffer (pH 4.5).

-

Control animals receive an injection of the vehicle (citrate buffer) only.

-

After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

-

-

Treatment Protocol:

-

Diabetic rats are divided into groups and treated orally with the test compounds, vehicle (control), or a standard drug (e.g., metformin) for a specified period (e.g., 14-28 days).

-

-

Parameters Measured:

-

Fasting blood glucose levels are monitored at regular intervals.

-

At the end of the study, an oral glucose tolerance test (OGTT) may be performed.

-

Blood samples can be collected for the analysis of biochemical parameters like insulin, lipid profile, and liver and kidney function markers.

-

Visualized Workflows and Mechanisms

To facilitate a clearer understanding of the experimental processes and the proposed mechanism of action, the following diagrams have been generated.

References

- 1. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ndineuroscience.com [ndineuroscience.com]

- 5. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a withanolide from Withania coagulans fruits and antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis of Potent Phytochemicals: A Technical Guide to the Putative Biogenetic Precursors of Withanolides from Withania coagulans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withania coagulans, a member of the Solanaceae family, is a plant of significant medicinal value, largely attributed to its rich concentration of withanolides. These C-28 steroidal lactones, built on an ergostane framework, exhibit a wide array of pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties. A thorough understanding of the biogenetic origins of these complex molecules is paramount for their targeted synthesis, enhancement of their production through biotechnological approaches, and the discovery of novel derivatives with improved therapeutic potential. This technical guide provides an in-depth exploration of the putative biogenetic precursors of withanolides in Withania coagulans, summarizing the current state of knowledge on the biosynthetic pathway, key intermediates, and the analytical methodologies employed for their identification and quantification.

The Withanolide Biosynthetic Pathway: From Isoprenoids to Steroidal Lactones

The biosynthesis of withanolides is a complex process originating from the ubiquitous isoprenoid pathway, which is responsible for the formation of a vast array of plant secondary metabolites. The pathway proceeds through several key stages, beginning with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks.

While the complete biosynthetic pathway of withanolides in Withania coagulans is yet to be fully elucidated, extensive research on the closely related species, Withania somnifera, provides a robust model. The pathway is believed to proceed as follows:

-

Isoprenoid Precursor Formation: The initial steps involve the head-to-tail condensation of IPP and DMAPP units to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).

-

Squalene Synthesis: Two molecules of FPP are joined tail-to-tail by the enzyme squalene synthase to form squalene, a 30-carbon triterpene.

-

Cyclization to Cycloartenol: Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase to form cycloartenol. This step represents a critical branch point, diverting carbon flux towards the synthesis of phytosterols and, subsequently, withanolides.

-

Formation of 24-Methylenecholesterol: Through a series of enzymatic modifications including demethylations, isomerizations, and reductions, cycloartenol is converted to cholesterol and then to 24-methylenecholesterol. This phytosterol is considered a key intermediate and a direct precursor to the withanolide backbone.

-

Elaboration of the Withanolide Skeleton: The final stages of the pathway involve a series of species-specific and tissue-specific oxidation, hydroxylation, epoxidation, and glycosylation reactions, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases. These modifications create the vast structural diversity observed in withanolides. An ergostene diol has also been suggested as a very early precursor in this sequence.[1]

The following diagram illustrates the putative biosynthetic pathway leading to withanolides.

Caption: Putative biosynthetic pathway of withanolides from primary isoprenoid precursors.

Quantitative Analysis of Putative Precursors

Direct quantitative data for the biogenetic precursors of withanolides in Withania coagulans is scarce in publicly available literature. However, studies on W. somnifera provide valuable insights into the relative abundance of these precursors. The concentrations of withanolides themselves in W. coagulans are reported to range from 0.001% to 0.5% of the dry weight of leaves and roots. It is important to note that precursor concentrations are typically much lower and can vary significantly depending on the plant tissue, developmental stage, and environmental conditions.

The following table summarizes the key putative precursors and provides an estimate of their potential relative abundance based on general plant sterol profiles and findings in related species.

| Putative Precursor | Chemical Class | Typical Analytical Method | Expected Relative Abundance in W. coagulans |

| Squalene | Triterpene | GC-MS | Low |

| Cycloartenol | Triterpenoid | GC-MS | Low |

| Campesterol | Phytosterol | GC-MS | Moderate |

| Stigmasterol | Phytosterol | GC-MS | Moderate |

| β-Sitosterol | Phytosterol | GC-MS | High |

| 24-Methylenecholesterol | Phytosterol | GC-MS | Low to Moderate |

Disclaimer: The expected relative abundance is an estimation based on general knowledge of plant sterol biosynthesis and data from related species. Rigorous quantitative studies on Withania coagulans are required for accurate determination.

Experimental Protocols for Precursor Analysis

The identification and quantification of the lipophilic precursors of withanolides necessitate specialized extraction and analytical techniques. The following sections outline detailed methodologies adapted for the analysis of these compounds in Withania coagulans plant material.

Protocol 1: Extraction of Phytosterols

This protocol describes a general method for the extraction of total phytosterols from plant tissue, which can be adapted for W. coagulans.

Materials:

-

Fresh or lyophilized plant material (leaves, roots)

-

Mortar and pestle or a suitable grinder

-

Chloroform

-

Methanol

-

Hexane

-

Ethanolic potassium hydroxide (KOH) solution (2 M)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Centrifuge

-

Glass vials

Procedure:

-

Sample Preparation: Grind 1-2 g of dried plant material to a fine powder.

-

Lipid Extraction:

-

To the powdered sample, add 20 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Homogenize the mixture thoroughly for 5-10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process twice more with the same solvent mixture.

-

Combine the supernatants.

-

-

Washing:

-

Add 0.2 volumes of saturated NaCl solution to the combined extract and mix vigorously.

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

-

Saponification:

-

Evaporate the chloroform extract to dryness under reduced pressure using a rotary evaporator.

-

To the lipid residue, add 10 mL of 2 M ethanolic KOH.

-

Reflux the mixture at 80°C for 1 hour to saponify the esterified sterols.

-

-

Extraction of Unsaponifiables:

-

After cooling, add 10 mL of distilled water and 10 mL of hexane to the saponified mixture.

-

Shake vigorously and allow the layers to separate.

-

Collect the upper hexane layer containing the unsaponifiable matter (including free sterols).

-

Repeat the hexane extraction twice more.

-

-

Drying and Concentration:

-

Combine the hexane extracts and wash with distilled water until the washings are neutral.

-

Dry the hexane extract over anhydrous Na₂SO₄.

-

Evaporate the hexane to dryness under a stream of nitrogen.

-

The resulting residue contains the total phytosterol fraction.

-

Protocol 2: GC-MS Analysis of Phytosterols

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the separation and identification of phytosterols.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for sterol analysis (e.g., HP-5MS, DB-5MS)

Procedure:

-

Derivatization:

-

The extracted phytosterols must be derivatized to increase their volatility for GC analysis. Silylation is a common method.

-

To the dried sterol extract, add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

-

GC-MS Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 300°C at a rate of 10°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-650.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify the phytosterols by comparing their retention times and mass spectra with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).

-

The following diagram outlines the general workflow for the extraction and analysis of withanolide precursors.

Caption: General workflow for the extraction and GC-MS analysis of withanolide precursors.

Future Perspectives and Research Directions

The study of withanolide biosynthesis in Withania coagulans is a burgeoning field with significant potential for drug discovery and development. Future research should focus on several key areas:

-

Metabolic Engineering: Overexpression or silencing of key enzyme-encoding genes (e.g., squalene synthase, cycloartenol synthase, specific CYP450s) in W. coagulans or heterologous systems could lead to increased yields of specific withanolides.

-

Tracer Studies: The use of isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate) can definitively trace the metabolic flux through the biosynthetic pathway and confirm the role of putative intermediates.

-

Transcriptomics and Proteomics: "Omics" approaches can identify the full suite of genes and enzymes involved in withanolide biosynthesis and their regulation under different conditions.

-

Quantitative Profiling: Rigorous quantitative analysis of the precursor pool in different tissues and at various developmental stages of W. coagulans is crucial for understanding the metabolic dynamics and bottlenecks in the pathway.

Conclusion

The biogenetic precursors of withanolides in Withania coagulans are rooted in the fundamental isoprenoid and phytosterol biosynthetic pathways. While a definitive pathway is still under investigation, the identification of key intermediates such as squalene, cycloartenol, and 24-methylenecholesterol provides a solid foundation for further research. The analytical protocols outlined in this guide offer a starting point for the detailed investigation of these precursors. A deeper understanding of this intricate biosynthetic network will undoubtedly unlock new opportunities for the sustainable production and therapeutic application of these potent natural compounds.

References

Coagulanolide: A Technical Guide to its Role in Modulating Hepatic Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coagulanolide, a naturally occurring withanolide derived from the fruit of Withania coagulans, has demonstrated significant potential in the regulation of hepatic glucose metabolism. In preclinical studies using diabetic animal models, this compound has been shown to effectively lower fasting blood glucose levels and improve glucose tolerance. The primary mechanism of action appears to be the modulation of key enzymes involved in hepatic glycolysis and gluconeogenesis, leading to a reduction in hepatic glucose output. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on liver glucose metabolism, including a summary of quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathways. While direct evidence linking this compound to the AMPK and PI3K/Akt signaling pathways in the context of glucose metabolism is still emerging, the activity of related withanolides suggests these pathways are likely involved. No clinical trials involving this compound have been reported to date.

Introduction

The liver plays a central role in maintaining glucose homeostasis through the tightly regulated processes of glycolysis, gluconeogenesis, and glycogen metabolism. In type 2 diabetes, dysregulation of these pathways leads to excessive hepatic glucose production, a major contributor to hyperglycemia. This compound, an active component of Withania coagulans, has been identified as a promising therapeutic agent for its ability to modulate these hepatic pathways. This document details the molecular mechanisms underlying the antihyperglycemic effects of this compound, with a focus on its impact on key hepatic enzymes.

Effects on Hepatic Glucose Metabolism

Oral administration of this compound has been shown to significantly impact the enzymatic machinery of the liver, promoting a shift from glucose production to glucose utilization.

Data Presentation: Summary of Quantitative Effects

The following table summarizes the observed effects of this compound on key metabolic parameters and hepatic enzyme activity and expression in a diabetic mouse model (C57BL/KsJ-db/db) following oral administration for three weeks.

| Parameter | Observation |

| Blood Glucose & Insulin | |

| Fasting Blood Glucose | Significantly decreased[1] |

| Plasma Insulin | Significantly decreased[1] |

| Glucose Tolerance | Improved[1] |

| Glycolytic Enzymes (Activity & Expression) | |

| Glucokinase (GK) | Significantly enhanced[1] |

| Pyruvate Kinase (PK) | Significantly enhanced[1] |

| Gluconeogenic & Glycogenolytic Enzymes (Activity & Expression) | |

| Glucose-6-phosphatase (G6Pase) | Significantly lowered[1] |

| Fructose-1,6-bisphosphatase (FBPase) | Significantly lowered[1] |

| Phosphoenolpyruvate carboxykinase (PEPCK) | Significantly lowered[1] |

| Glycogen Phosphorylase | Significantly lowered[1] |

Proposed Signaling Pathways

While direct studies on this compound's impact on hepatic signaling pathways for glucose metabolism are limited, research on a related withanolide, Coagulin-L, has shown modulation of the PI3K/Akt pathway in liver cells, albeit in the context of fibrosis. This suggests that this compound may exert its effects through similar mechanisms. The observed changes in glycolytic and gluconeogenic enzyme expression are consistent with the known regulatory roles of the AMPK and PI3K/Akt pathways in hepatic glucose metabolism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects on hepatic glucose metabolism.

Animal Model and Treatment

-

Animal Model: Male C57BL/KsJ-db/db mice (a model for type 2 diabetes) and their non-diabetic littermates (db/m) are used.

-

Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard pellet diet and water for at least one week before the experiment.

-

Treatment Groups:

-

Diabetic control (db/db) receiving vehicle.

-

Diabetic group receiving this compound (e.g., 50 mg/kg body weight, orally).

-

Non-diabetic control (db/m) receiving vehicle.

-

-

Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily for a period of three weeks.

Biochemical Assays

-

Fasting Blood Glucose and Plasma Insulin: Blood samples are collected from the tail vein after an overnight fast. Glucose levels are measured using a standard glucometer, and plasma insulin is quantified using a commercially available ELISA kit.

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are orally administered a glucose solution (e.g., 2 g/kg body weight). Blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes post-glucose administration.

Liver Enzyme Activity and Expression

-

Tissue Preparation: At the end of the treatment period, mice are euthanized, and liver tissues are immediately excised, washed in ice-cold saline, and stored at -80°C until further analysis. A portion of the liver is homogenized in appropriate buffers for enzyme activity assays and Western blotting.

-

Enzyme Activity Assays:

-

Glucokinase (GK): GK activity is measured spectrophotometrically by a coupled enzyme assay. The rate of NADPH formation, which is proportional to GK activity, is monitored at 340 nm.

-

Pyruvate Kinase (PK): PK activity is determined by measuring the rate of pyruvate formation from phosphoenolpyruvate, which is then coupled to the lactate dehydrogenase reaction, and the oxidation of NADH is monitored at 340 nm.

-

Glucose-6-phosphatase (G6Pase): G6Pase activity is assayed by measuring the amount of inorganic phosphate released from glucose-6-phosphate.

-

Fructose-1,6-bisphosphatase (FBPase): FBPase activity is determined by measuring the rate of inorganic phosphate liberation from fructose-1,6-bisphosphate.

-

Phosphoenolpyruvate Carboxykinase (PEPCK): PEPCK activity is measured by monitoring the carboxylation of phosphoenolpyruvate.

-

-

Western Blot Analysis: Liver tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with specific primary antibodies against GK, PK, G6Pase, PEPCK, and FBPase, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

Clinical Trials

A thorough search of clinical trial registries and scientific literature reveals no registered or published clinical trials investigating the effects of this compound on hepatic glucose metabolism in humans.

Conclusion and Future Directions

This compound presents a promising natural therapeutic agent for the management of type 2 diabetes by targeting hepatic glucose metabolism. Its ability to enhance glycolysis while suppressing gluconeogenesis and glycogenolysis addresses a key pathophysiological feature of the disease. Future research should focus on elucidating the precise signaling pathways, particularly the roles of AMPK and PI3K/Akt, through which this compound exerts its effects. Furthermore, comprehensive preclinical toxicology and pharmacokinetic studies are warranted to pave the way for potential clinical investigations in human subjects. The development of this compound or its derivatives could offer a novel therapeutic strategy for the control of hyperglycemia in diabetic patients.

References

Therapeutic Potential of Coagulanolide for Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting Coagulanolide, a natural withanolide isolated from Withania coagulans, as a potential therapeutic agent for type 2 diabetes mellitus (T2DM). The document details its mechanism of action, summarizes key quantitative data from animal studies, outlines relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action

Preclinical studies indicate that this compound exerts its antihyperglycemic effects primarily by modulating hepatic glucose metabolism. Increased hepatic glucose output is a major contributor to fasting hyperglycemia in T2DM.[1][2][3] this compound appears to correct this dysregulation through a dual mechanism: the inhibition of gluconeogenesis (the synthesis of new glucose) and the activation of glycolysis (the breakdown of glucose).[1][3]

Specifically, this compound has been shown to:

-

Inhibit Key Gluconeogenic Enzymes: It significantly reduces the activity and protein expression of rate-limiting enzymes in the gluconeogenesis pathway, including Glucose-6-Phosphatase (G6Pase), Fructose-1,6-Bisphosphatase (FBPase), and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2][3]

-

Activate Key Glycolytic Enzymes: Conversely, it enhances the activity and protein expression of critical glycolytic enzymes such as Glucokinase (GK) and Pyruvate Kinase (PK).[1][2][3]

This coordinated regulation helps to decrease the liver's glucose production, thereby lowering fasting blood glucose levels.[1][2] The compound also demonstrates a beneficial impact on dyslipidemia, a common comorbidity of T2DM.[2][4]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound on hepatic glucose regulation.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides, a class of naturally occurring C28 steroidal lactones, have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. Primarily isolated from plants of the Solanaceae family, these compounds have demonstrated a broad spectrum of therapeutic effects, including anti-inflammatory, anti-cancer, immunomodulatory, and antihyperglycemic properties. This technical guide provides a comprehensive overview of the pharmacological properties of a specific withanolide, Coagulanolide, and its related compounds. It aims to serve as a resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms of action through signaling pathway diagrams.

Introduction

Withanolides are characterized by an ergostane skeleton, where C-22 and C-26 are oxidized to form a δ-lactone or ε-lactone. The structural diversity within this class of compounds, arising from various substitutions on the steroidal backbone and the side chain, contributes to their wide range of biological activities. This compound, isolated from Withania coagulans, is a notable withanolide that has been investigated for its significant antihyperglycemic effects. This guide will delve into the pharmacological attributes of this compound and other prominent withanolides like Withaferin A and Withanolide A, providing a foundation for future research and drug discovery initiatives.

Pharmacological Properties and Quantitative Data

The pharmacological effects of this compound and related withanolides are multifaceted, targeting various pathological conditions. This section summarizes the key therapeutic areas and presents quantitative data on their efficacy.

Antihyperglycemic Activity of this compound

This compound has been shown to exert significant antihyperglycemic effects, primarily by modulating key enzymes involved in hepatic glucose metabolism. Oral administration of this compound in diabetic mice has been found to significantly decrease fasting blood glucose and plasma insulin levels.[1] The mechanism involves the enhanced activity and protein expression of glucokinase and pyruvate kinase, and the suppression of fructose-1,6-bisphosphatase, glucose 6-phosphatase, phosphoenolpyruvate carboxykinase, and glycogen phosphorylase in the liver.[1][2]

Cytotoxic Activity of Withanolides

Numerous withanolides have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Withaferin A is one of the most extensively studied withanolides in this regard.

Table 1: Cytotoxicity of Withaferin A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.05-0.1% (extract) | [3] |

| ME-180 | Cervical Cancer | 0.05-0.1% (extract) | [3] |

| SKOV3 | Ovarian Cancer | Weak response | [4] |

| OVK18 | Ovarian Cancer | Strong cytotoxicity | [4] |

| SKGII | Cervical Cancer | Strong cytotoxicity | [4] |

| U87 | Glioblastoma | 1.07 ± 0.071 | [4] |

| U251 | Glioblastoma | 0.69 ± 0.041 | [4] |

| GL26 | Glioblastoma | 0.23 ± 0.015 | [4] |

| KLE | Endometrial Cancer | 10 | [5] |

Anti-inflammatory Activity of Withanolides

Withanolides exhibit significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways. Several withanolides isolated from Withania coagulans have been shown to inhibit nitric oxide production in lipopolysaccharide-activated murine macrophage RAW 264.7 cells.[6]

Table 2: Anti-inflammatory Activity of Withanolides from Withania coagulans

| Compound | IC50 for NO Inhibition (µM) | Reference |

| Withacoagulin G | 3.1 | [6] |

| Withacoagulin H | 1.9 | [6] |

| Withanolide | 1.9 - 29.0 | [6] |

Other withanolides have also demonstrated moderate anti-inflammatory profiles.[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the pharmacological properties of this compound and related withanolides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or other withanolides (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound or other withanolides) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.

Anti-inflammatory Assessment: Albumin Denaturation Assay

The albumin denaturation assay is a simple and widely used in vitro method to screen for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory agents to inhibit the heat-induced denaturation of proteins.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate-buffered saline (PBS, pH 6.4)

-

Test compounds (this compound or other withanolides)

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Water bath

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.

-

Heating: After incubation, the mixtures are heated at 70°C in a water bath for 5 minutes to induce protein denaturation.

-

Cooling: The mixtures are then cooled to room temperature.

-

Absorbance Measurement: The turbidity of the resulting solutions is measured spectrophotometrically at 660 nm.

-

Control: A control group is prepared without the test compound.

-

Data Analysis: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100 The IC50 value can be determined by plotting the percentage inhibition against the concentration of the test compound.

Isolation of this compound from Withania coagulans

The following is a general protocol for the isolation of withanolides, which can be adapted for the specific isolation of this compound.

Materials:

-

Dried and powdered fruits of Withania coagulans

-

Methanol

-

Hexane

-

Chloroform

-

n-Butanol

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Spectroscopic instruments (NMR, Mass Spectrometry) for structure elucidation

Procedure:

-

Extraction: Macerate the air-dried and powdered plant material (e.g., 3.4 kg of W. coagulans whole plant) in methanol at room temperature for 24 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.[7]

-

Fractionation: Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as hexane, chloroform, and n-butanol.[7]

-

Column Chromatography: Subject the chloroform fraction, which is often rich in withanolides, to column chromatography on silica gel. Elute the column with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the components.[7]

-

Purification: Monitor the fractions using thin-layer chromatography (TLC). Combine the fractions containing the compound of interest (this compound) and further purify them using repeated column chromatography or preparative TLC.

-

Structure Elucidation: Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, DEPT, COSY, HMQC, HMBC) and Mass Spectrometry (MS) to confirm its structure as this compound.[7][8]

Signaling Pathways

Understanding the molecular mechanisms through which this compound and related withanolides exert their pharmacological effects is crucial for their development as therapeutic agents. This section illustrates the key signaling pathways modulated by these compounds.

Anti-inflammatory Signaling Pathway of Withaferin A

Withaferin A has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] It also modulates other pathways involved in inflammation, such as the JAK/STAT and Nrf2 pathways.

Caption: Withaferin A inhibits the NF-κB signaling pathway.

Antihyperglycemic Signaling Pathway of this compound

This compound's antihyperglycemic effect is mediated by the regulation of key enzymes in hepatic glucose metabolism. While the direct upstream signaling cascade is still under investigation, the downstream effects on enzyme activity and expression are well-documented.

Caption: this compound regulates hepatic glucose metabolism.

Conclusion and Future Directions

This compound and related withanolides represent a promising class of natural products with significant therapeutic potential. The antihyperglycemic properties of this compound, coupled with the potent anti-inflammatory and cytotoxic activities of other withanolides, highlight the importance of continued research in this area. Future studies should focus on elucidating the precise molecular targets and upstream signaling pathways of this compound to fully understand its mechanism of action. Furthermore, lead optimization of the withanolide scaffold could lead to the development of novel and effective drugs for the treatment of diabetes, cancer, and inflammatory diseases. The detailed protocols and compiled data in this guide are intended to facilitate these future research endeavors.

References

- 1. This compound modulates hepatic glucose metabolism in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a withanolide from Withania coagulans fruits and antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Coagulanolide: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulanolide, a naturally occurring withanolide derived from the plant Withania coagulans, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth review of the current understanding of this compound's biological activities, with a focus on its therapeutic potential. This document summarizes key quantitative data, outlines experimental methodologies for assessing its effects, and visualizes implicated signaling pathways to support further research and drug development endeavors.

Quantitative Data on Biological Activities

The biological activities of this compound and related compounds from Withania coagulans have been evaluated across several domains. The following tables summarize the available quantitative data to facilitate comparison and analysis.

Table 1: Antihyperglycemic and Enzyme Inhibitory Activity

| Compound/Extract | Activity | Assay | Result | Citation |

| This compound & 4 other withanolides | Antihyperglycemic | In vivo - Post-sucrose load in normoglycemic and streptozotocin-induced diabetic rats | Significant inhibition of postprandial hyperglycemia | [1] |

| Withanolide (Compound 5) | Antihyperglycemic | In vivo - Streptozotocin-induced diabetic rats | Median Effective Dose: ~25 mg/kg | [1] |

| W. coagulans fruit extract | α-glucosidase inhibition | In vitro enzymatic assay | IC50 values vary, with some extracts showing potent inhibition. (Specific value for this compound not provided) | [2][3][4] |

| Various natural products | PTP-1B inhibition | In vitro enzymatic assay | IC50 values range from low micromolar to higher concentrations. (Specific value for this compound not provided) | [5][6][7][8][9] |

Table 2: Anti-inflammatory Activity

| Compound/Extract | Activity | Assay | Result | Citation |

| Withanolides from W. coagulans | Anti-inflammatory | General assays mentioned in reviews | Modulation of NF-κB, MAPKs, and AMPK pathways | [10] |

| Flavonols (for comparison) | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of NO production, suppression of p65 and IκBα phosphorylation | [11] |

Table 3: Anticancer and Cytotoxic Activity

| Compound/Extract | Cell Line(s) | Assay | Result (IC50) | Citation |

| W. coagulans extracts | Various cancer cell lines | General cytotoxicity assays | IC50 values vary depending on the extract and cell line. (Specific value for this compound not provided) | [12] |

| General | Generic cancer cells | Cytotoxicity Assay | Endpoint measurement of cell death | [13][14][15] |

Table 4: Neuroprotective and Antimicrobial Activity

| Compound/Extract | Activity | Assay | Result | Citation |

| W. coagulans root extract | Neuroprotective | In vivo - Cerebral ischemia in rats | Reduced MDA levels, increased SOD, CAT, and GPx activity | [16] |

| Gangliosides (for comparison) | Neuroprotective | In vitro - Cortical cultures | Inhibition of nitric oxide synthase | [17] |

| W. coagulans extracts | Antimicrobial | Broth microdilution / Agar well diffusion | Activity against various pathogens. (Specific MIC for this compound not provided) | [18][19][20][21] |

Key Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, this section provides detailed methodologies for key experiments.

α-Glucosidase Inhibition Assay (In Vitro)

This assay is fundamental for assessing the antihyperglycemic potential of this compound by measuring its ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Principle: The inhibition of α-glucosidase activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of this compound solution at various concentrations, and 20 µL of α-glucosidase solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Cytotoxicity Assay using MTT (In Vitro)

This assay is crucial for evaluating the anticancer potential of this compound by assessing its ability to reduce the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, treat the cells with various concentrations of this compound and incubate for another 24-48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

This compound (test compound)

-

Standard antibiotic (e.g., Gentamicin) as a positive control

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, evidence suggests that withanolides, as a class, exert their anti-inflammatory effects through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a plausible mechanism for the anti-inflammatory properties of this compound.[10]

NF-κB Signaling Pathway

The NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of pro-inflammatory genes. Withanolides have been shown to interfere with this pathway at multiple points.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activities of a natural product like this compound.

References

- 1. This compound, a withanolide from Withania coagulans fruits and antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sartorius.com [sartorius.com]

- 15. worldwide.promega.com [worldwide.promega.com]

- 16. Neuroprotective effects of Withania coagulans root extract on CA1 hippocampus following cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols for Evaluating the Bioactivity of Coagulanolide In Vitro

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the diverse bioactive properties of Coagulanolide, a natural compound isolated from Withania coagulans. The following sections outline experimental procedures for assessing its anti-cancer, anti-inflammatory, and coagulation-modulating activities.

Anti-Cancer Activity

This compound and other withanolides from Withania coagulans have demonstrated potential anti-cancer effects. Key in vitro assays to determine this activity include evaluating cytotoxicity, apoptosis induction, and cell cycle arrest.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is foundational in determining the cytotoxic potential of this compound against various cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation: Cytotoxicity of this compound

| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 Value (µM) |

| MCF-7 | 48 | 0 (Control) | 100 ± 5.2 | \multirow{6}{}{[Calculated Value]} |

| 1 | 92 ± 4.8 | |||

| 10 | 75 ± 6.1 | |||

| 25 | 51 ± 3.9 | |||

| 50 | 28 ± 4.5 | |||

| 100 | 15 ± 2.7 | |||

| HeLa | 48 | 0 (Control) | 100 ± 6.0 | \multirow{6}{}{[Calculated Value]} |

| 1 | 95 ± 5.5 | |||

| 10 | 80 ± 4.9 | |||

| 25 | 55 ± 5.3 | |||

| 50 | 32 ± 3.8 | |||

| 100 | 18 ± 3.1 |

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include untreated controls.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

-

Four populations can be distinguished:

-

Annexin V- / PI- (lower left quadrant): Viable cells

-

Annexin V+ / PI- (lower right quadrant): Early apoptotic cells

-

Annexin V+ / PI+ (upper right quadrant): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (upper left quadrant): Necrotic cells

-

-

Data Presentation: Apoptosis Induction by this compound

| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 0 | [Value] | [Value] | [Value] |

| This compound | [IC50/2] | [Value] | [Value] | [Value] |

| This compound | [IC50] | [Value] | [Value] | [Value] |

| This compound | [2 x IC50] | [Value] | [Value] | [Value] |

Experimental Workflow for Anti-Cancer Activity Evaluation

Caption: Workflow for assessing the anti-cancer properties of this compound.

Anti-Inflammatory Activity

Withanolides are known to possess anti-inflammatory properties. The potential of this compound to mitigate inflammatory responses can be assessed by measuring its effect on pro-inflammatory mediators in stimulated immune cells.

Measurement of Nitric Oxide (NO) Production using Griess Assay

This assay quantifies nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants. Macrophages (e.g., RAW 264.7) are commonly used and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Experimental Protocol: Griess Assay for Nitric Oxide

-

Cell Seeding:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells per well and incubate overnight.

-

-

Cell Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

-

-

Griess Reaction:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, add 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition.

-

Data Presentation: Inhibition of Nitric Oxide Production

| Treatment | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Control (untreated) | - | [Value] | - |

| LPS (1 µg/mL) | - | [Value] | 0 |

| LPS + this compound | 1 | [Value] | [Calculated Value] |

| LPS + this compound | 10 | [Value] | [Calculated Value] |

| LPS + this compound | 25 | [Value] | [Calculated Value] |

| LPS + this compound | 50 | [Value] | [Calculated Value] |

Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-1β) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the concentration of specific proteins, such as cytokines, in biological samples.

Experimental Protocol: Cytokine ELISA

-

Cell Seeding and Treatment:

-

Follow the same cell seeding and treatment protocol as described for the Griess Assay (Section 2.1).

-

-

Sample Collection:

-

After the 24-hour incubation with LPS and this compound, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

-

ELISA Procedure:

-

Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves:

-

Adding standards and samples to antibody-coated microplate wells.

-

Incubating to allow the cytokine to bind.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding an enzyme conjugate (e.g., HRP-streptavidin).

-

Incubating and washing.

-

Adding a substrate solution to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Determine the concentration of TNF-α and IL-1β in the samples from their respective standard curves.

-

Data Presentation: Inhibition of Pro-Inflammatory Cytokine Production

| Treatment | Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | IL-1β Concentration (pg/mL) (Mean ± SD) |

| Control (untreated) | - | [Value] | [Value] |

| LPS (1 µg/mL) | - | [Value] | [Value] |

| LPS + this compound | 10 | [Value] | [Value] |

| LPS + this compound | 50 | [Value] | [Value] |

Signaling Pathway: NF-κB Inhibition by this compound

Caption: this compound may inhibit the NF-κB signaling pathway.

Coagulation Modulating Activity

Given its name, it is pertinent to investigate whether this compound has any effect on blood coagulation. Standard in vitro coagulation assays can be employed to assess its pro-coagulant or anti-coagulant properties.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

Experimental Protocol: aPTT Assay

-

Sample Preparation:

-

Obtain citrated human plasma.

-

Prepare different concentrations of this compound in a suitable buffer.

-

-

Assay Procedure:

-

In a test tube, mix 100 µL of plasma with 10 µL of the this compound solution (or buffer for control).

-

Incubate the mixture for a specified time (e.g., 1-5 minutes) at 37°C.

-

Add 100 µL of aPTT reagent (containing a contact activator and phospholipids) and incubate for a further 3-5 minutes at 37°C.

-

Initiate the clotting reaction by adding 100 µL of pre-warmed calcium chloride (CaCl₂) solution.

-

Measure the time taken for a clot to form using a coagulometer.

-

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.

Experimental Protocol: PT Assay

-

Sample Preparation:

-

Use citrated human plasma and prepare this compound solutions as in the aPTT assay.

-

-

Assay Procedure:

-

Pre-warm the plasma-Coagulanolide mixture (or plasma-buffer control) at 37°C for 1-3 minutes.

-

Initiate clotting by adding 200 µL of pre-warmed PT reagent (containing tissue factor and calcium).

-

Measure the clotting time with a coagulometer.

-

Data Presentation: Effect of this compound on Coagulation

| Assay | This compound Concentration (µM) | Clotting Time (seconds) (Mean ± SD) |

| aPTT | 0 (Control) | [Value] |

| 10 | [Value] | |

| 50 | [Value] | |

| 100 | [Value] | |

| PT | 0 (Control) | [Value] |

| 10 | [Value] | |

| 50 | [Value] | |

| 100 | [Value] |

Signaling Pathway: Overview of the Coagulation Cascade

Application Notes and Protocols for Coagulanolide Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Coagulanolide in rodent models, particularly for studies investigating its anti-diabetic properties. The protocols are based on findings from preclinical research and are intended to ensure reproducibility and accuracy in experimental design.

Introduction